3-Amino-4-hydroxybenzohydrazide

Description

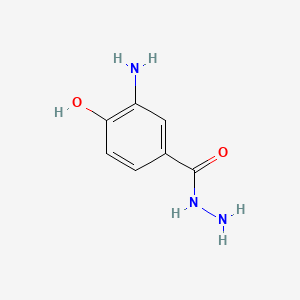

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNIBYXWQUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342917 | |

| Record name | 3-Amino-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-57-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-4-hydroxybenzohydrazide chemical properties and structure

An In-depth Technical Guide to 3-Amino-4-hydroxybenzohydrazide: Structure, Properties, and Synthetic Strategy

Executive Summary: this compound (CAS No. 7450-57-9) is a substituted aromatic hydrazine derivative featuring a core benzene ring functionalized with amino, hydroxyl, and hydrazide groups. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The benzohydrazide scaffold is a well-established pharmacophore, known to be a component in compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer properties[1][2]. Furthermore, the 3-amino-4-hydroxy substitution pattern is a key structural motif in various bioactive molecules, suggesting that this compound is a versatile building block for the synthesis of novel therapeutic agents and functional materials[3]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic pathway, and an analysis of its spectroscopic characteristics.

Chemical Identity and Structure

This compound is systematically named based on a benzoic acid core. The term "hydrazide" indicates the replacement of the carboxylic acid's -OH group with a -NHNH₂ group. The "3-amino" and "4-hydroxy" prefixes denote the positions of the amino (-NH₂) and hydroxyl (-OH) substituents on the benzene ring, respectively, relative to the hydrazide functional group.

-

CAS Number : 7450-57-9[4]

-

Molecular Formula : C₇H₉N₃O₂[4]

-

IUPAC Name : this compound[5]

-

Synonyms : Benzoic acid, 3-amino-4-hydroxy-, hydrazide[4]

-

InChI Key : KNKNIBYXWQUDIH-UHFFFAOYSA-N[6]

-

Canonical SMILES : C1=CC(=C(C=C1C(=O)NN)N)O[5]

The structural arrangement of its functional groups—a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor/donor (amino), and a versatile hydrazide moiety capable of forming hydrazones—makes it a prime candidate for creating derivatives with tailored biological activities.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Weight | 167.17 g/mol | [4] |

| Appearance | Brown Powder | [6] |

| Melting Point | 208 °C (decomposes) | [5] |

| Density | 1.42 g/cm³ | [5] |

| Purity (Typical) | ≥98% | [4] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Topological Polar Surface Area (TPSA) | 101.37 Ų | [4] |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Three-Step Synthesis

This protocol is a representative methodology derived from standard procedures for each reaction type[7][8].

Step 1: Nitration of p-Hydroxy methyl benzoate

-

Rationale: This step introduces a nitro group ortho to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked, nitration occurs regioselectively at one of the ortho positions (position 3).

-

Cool a stirring solution of p-hydroxy methyl benzoate (1 equivalent) in concentrated sulfuric acid to 0-5°C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice. The product, methyl 4-hydroxy-3-nitrobenzoate, will precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate

-

Rationale: The nitro group is reduced to a primary amine. Several reducing agents can be used; sodium dithionite is an effective and convenient choice for this transformation[7]. Catalytic hydrogenation is an alternative green method[9].

-

Suspend the crude methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a mixture of aqueous ammonia and water.

-

Heat the suspension to approximately 50-60°C.

-

Add sodium dithionite (3-4 equivalents) portion-wise, maintaining the temperature. The reaction is often accompanied by a color change from yellow to a lighter shade.

-

Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

-

The product, methyl 3-amino-4-hydroxybenzoate, may precipitate upon cooling or after slight acidification.

-

Filter the product, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 3: Hydrazinolysis of Methyl 3-amino-4-hydroxybenzoate

-

Rationale: This is the final step to form the hydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl group and displacing the methoxy group to form the more stable hydrazide.

-

Dissolve the purified methyl 3-amino-4-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3-5 equivalents) to the solution[8].

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often crystallize out of the solution.

-

If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from its precursors and structurally similar benzohydrazides[10][11].

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the NH₂, OH, and hydrazide groups. The aromatic region should display an ABC coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide will be the most downfield signal.

| Predicted ¹H NMR Signals (in DMSO-d₆) | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -NH₂) | Doublet (d) | ~6.7 - 6.9 |

| Aromatic CH (ortho to -C(O)NHNH₂) | Doublet of doublets (dd) | ~7.0 - 7.2 |

| Aromatic CH (meta to -NH₂, -OH) | Doublet (d) | ~7.3 - 7.5 |

| -NH₂ (hydrazide) | Broad Singlet (br s) | ~4.3 - 4.5 |

| -NH₂ (aromatic) | Broad Singlet (br s) | ~4.8 - 5.2 |

| -OH (phenolic) | Broad Singlet (br s) | ~9.0 - 9.5 |

| -NH- (hydrazide) | Broad Singlet (br s) | ~9.5 - 10.0 |

4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is invaluable for identifying the key functional groups. The spectrum will be dominated by strong absorptions from the O-H, N-H, C=O, and aromatic C=C bonds. The presence of multiple N-H and O-H groups will likely result in a broad absorption band in the high-frequency region.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretch, Broad | 3200 - 3600 |

| N-H (Amine & Hydrazide) | Stretch, Broad | 3100 - 3500 |

| C=O (Amide I band) | Stretch | 1630 - 1670 |

| N-H (Amide II band) | Bend | 1515 - 1550 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Phenolic) | Stretch | 1200 - 1260 |

4.3 Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify its elemental composition. The predicted monoisotopic mass is 167.06947 Da[12].

-

Expected Ions (ESI+):

-

[M+H]⁺: m/z ≈ 168.077

-

[M+Na]⁺: m/z ≈ 190.059

-

-

Fragmentation: The molecule is expected to fragment via characteristic pathways, including the loss of ammonia (NH₃), water (H₂O), and cleavage of the N-N bond in the hydrazide moiety.

Applications and Biological Relevance

The true value of this compound lies in its potential as a scaffold for drug discovery and a monomer for advanced polymers. While specific applications for this exact molecule are not extensively documented, the broader class of benzohydrazides and related structures demonstrates significant therapeutic potential.

-

Antimicrobial Agents: Benzohydrazide derivatives are widely recognized for their potent antibacterial and antifungal activities[13]. The hydrazide moiety can be readily condensed with various aldehydes to form hydrazones, a class of compounds known to inhibit microbial growth through various mechanisms.

-

Anticancer Drug Development: Numerous studies have reported on the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines[1]. The scaffold can be modified to target specific enzymes or receptors implicated in cancer progression.

-

Enzyme Inhibition: The benzohydrazide core is present in drugs like the antitubercular agent isoniazid and the monoamine oxidase inhibitor (MAOI) nialamide[14]. This suggests that derivatives of this compound could be explored as potential inhibitors for enzymes like monoamine oxidase, acetylcholinesterase, or carbonic anhydrase[3][14].

-

Polymer Science: The precursor, 3-amino-4-hydroxybenzoic acid, is used to produce ultra-thermostable bioplastics. The presence of reactive amino and hydroxyl groups allows it to serve as a monomer in the synthesis of high-performance polymers like polybenzoxazoles. This compound could potentially be explored for similar applications in materials science.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: While a full toxicological profile is not available, related compounds are known to cause skin and eye irritation[5].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation[4].

References

Click to expand

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

ResearchGate. (2024). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. [Link]

-

Bulgarian Chemical Communications. (n.d.). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

MDPI. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

PubMed. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

PubChemLite. (n.d.). This compound (C7H9N3O2). [Link]

-

ResearchGate. (2024). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. [Link]

-

ResearchGate. (n.d.). FTIR and FT Raman spectra of DMABHBH. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

-

ResearchGate. (2024). Synthesis, crystal structure analysis, biological activity and molecular docking studies of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

-

LabX. (n.d.). Spectrum FTIR. [Link]

-

MySkinRecipes. (n.d.). Methyl 3-amino-4-hydroxybenzoate. [Link]

-

PubChem. (n.d.). 4-Aminobenzoic acid hydrazide. [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

PE Polska. (n.d.). 81127 APP NPI Spectrum 3. [Link]

-

Spectroscopy Online. (2021). Tri-Range Applications of the Spectrum 3 Infrared Spectrometer. [Link]

-

Shimadzu. (n.d.). FTIR Spectroscopy. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. A11538.03 [thermofisher.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 10. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-hydroxybenzohydrazide from 3-amino-4-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-amino-4-hydroxybenzohydrazide, a valuable chemical intermediate, starting from 3-amino-4-hydroxybenzoic acid. The synthesis is a two-step process involving an initial Fischer esterification to produce methyl 3-amino-4-hydroxybenzoate, followed by hydrazinolysis to yield the final product. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental procedures, and outlines methods for characterization and validation. Furthermore, it addresses critical safety considerations and offers insights into troubleshooting and process optimization, catering to researchers, scientists, and professionals in drug development.

Introduction

The Chemical Significance of Benzohydrazides

Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group (-CONHNH₂) attached to a benzene ring. They serve as crucial building blocks in synthetic organic chemistry due to the versatile reactivity of the hydrazide moiety. This functional group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, participate in cyclization reactions to generate various heterocyclic systems, and act as ligands for metal complexation.[1][2] Consequently, benzohydrazide derivatives are integral to the development of novel compounds with applications in pharmaceuticals, agrochemicals, and materials science. Many hydrazide-hydrazone derivatives exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1]

Profile of this compound as a Synthetic Intermediate

This compound is a multifunctional aromatic compound featuring amino (-NH₂), hydroxyl (-OH), and hydrazide (-CONHNH₂) groups. This unique combination of functional groups makes it a highly valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the pharmaceutical industry.[3] The amino and hydroxyl groups offer sites for further functionalization, while the hydrazide group provides a reactive handle for constructing larger molecular scaffolds. Its structure is foundational for creating compounds with potential therapeutic applications, leveraging the inherent biological activities associated with the benzohydrazide core.

Overview of the Synthetic Strategy

The conversion of 3-amino-4-hydroxybenzoic acid to this compound is efficiently achieved through a two-step synthetic pathway. This strategy is designed to first activate the carboxylic acid group toward nucleophilic attack, a necessary step as direct reaction with hydrazine is generally inefficient.

-

Step 1: Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl 3-amino-4-hydroxybenzoate. This is typically accomplished via Fischer esterification, an acid-catalyzed reaction with methanol.[4][5][6] This step transforms the poor leaving group (-OH) of the carboxylic acid into a much better leaving group (-OCH₃), thereby activating the carbonyl carbon for the subsequent reaction.

-

Step 2: Hydrazinolysis: The intermediate ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable this compound.[7][8][9]

This methodical approach ensures high conversion rates and facilitates the purification of both the intermediate and the final product.

Principles of the Synthesis

Rationale for the Two-Step Approach

Direct conversion of a carboxylic acid to a hydrazide by reaction with hydrazine is challenging because the acidic proton of the carboxylic acid will react with the basic hydrazine in an acid-base reaction, forming a stable carboxylate salt. This deactivates the hydrazine as a nucleophile. The two-step process circumvents this issue. Esterification replaces the acidic proton and converts the hydroxyl of the carboxyl group into an alkoxy group, which is a better leaving group and activates the carbonyl group for nucleophilic acyl substitution.

Step 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[10] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used, in accordance with Le Châtelier's principle.[5][11]

Mechanism:

-

Protonation of the Carbonyl: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][10]

-

Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][11]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6][10]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.[6]

Caption: High-level workflow for the Fischer Esterification step.

Step 2: Hydrazinolysis

Hydrazinolysis is the process of cleaving a compound by reaction with hydrazine. In this synthesis, it refers to the nucleophilic acyl substitution reaction where the ester intermediate is converted into the desired hydrazide.

Mechanism:

-

Nucleophilic Attack: Hydrazine (H₂NNH₂), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl 3-amino-4-hydroxybenzoate ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxy group (CH₃O⁻) as a leaving group.

-

Proton Transfer: The methoxide anion is a strong base and will deprotonate the positively charged nitrogen atom or another proton source in the medium to form methanol, yielding the final this compound product.

Sources

- 1. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-4-hydroxybenzoic acid (1571-72-8) at Nordmann - nordmann.global [nordmann.global]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. psiberg.com [psiberg.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-Amino-4-hydroxybenzohydrazide (CAS Number: 7450-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzohydrazide, with the CAS number 7450-57-9, is a multifaceted chemical entity that stands as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural arrangement, featuring an aromatic ring substituted with amino, hydroxyl, and hydrazide functional groups, provides a versatile scaffold for the development of novel therapeutic agents. This guide delves into the core chemical and physical characteristics of this compound, outlines its synthesis, and explores its current and prospective applications in the realms of research and drug discovery, with a particular focus on its role as a precursor to compounds with antimicrobial and anticancer properties.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. A comprehensive summary of its key chemical and physical properties is presented in Table 1. The presence of both hydrogen bond donors and acceptors in its structure suggests its potential for forming strong intermolecular interactions with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7450-57-9 | [2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [2][4][5] |

| Molecular Weight | 167.17 g/mol | [2][4] |

| Melting Point | 208 °C (decomposes) | [2][6] |

| Appearance | Brown powder | [5] |

| Density | 1.42 g/cm³ | [2] |

| LogP (predicted) | -0.4221 to 1.25030 | [1][7] |

| Topological Polar Surface Area (TPSA) | 101.37 Ų | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| InChI Key | KNKNIBYXWQUDIH-UHFFFAOYSA-N | [2][5][8] |

| SMILES | NNC(=O)C1=CC(N)=C(O)C=C1 | [1][5][8] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 3-amino-4-hydroxybenzoic acid. The overall synthetic workflow is depicted below.

Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid

The initial step involves the esterification of the carboxylic acid group of 3-amino-4-hydroxybenzoic acid to prevent its direct reaction with hydrazine hydrate in the subsequent step. A common method is the Fischer esterification, which utilizes an excess of alcohol (e.g., methanol) in the presence of a strong acid catalyst.

Experimental Protocol:

-

To a solution of 3-amino-4-hydroxybenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for a sufficient duration, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product, methyl 3-amino-4-hydroxybenzoate, with an organic solvent (e.g., ethyl acetate).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrazinolysis of Methyl 3-amino-4-hydroxybenzoate

The purified methyl ester is then converted to the corresponding hydrazide through reaction with hydrazine hydrate.

Experimental Protocol:

-

Dissolve methyl 3-amino-4-hydroxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture, monitoring its completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product, this compound, by filtration.

-

Wash the product with cold ethanol and dry it under vacuum.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the hydroxyl (-OH) proton, and the hydrazide (-NHNH₂) protons. The aromatic protons will likely appear as a complex multiplet in the downfield region. The chemical shifts of the amine, hydroxyl, and hydrazide protons can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, including the carbon attached to the hydroxyl group and the carbon bearing the amino group, as well as a signal for the carbonyl carbon of the hydrazide functional group.[9][10]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Applications in Research and Drug Discovery

While direct biological studies on this compound are limited in the public domain, its structural motifs are present in numerous compounds with significant pharmacological activities. This suggests its primary role as a versatile building block for the synthesis of more complex molecules.

Precursor for Antimicrobial and Antifungal Agents

The benzohydrazide scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[13][14] Derivatives of benzohydrazide have been shown to exhibit potent activity against a range of pathogens.[15][16] The presence of the amino and hydroxyl groups on the aromatic ring of this compound provides reactive sites for further chemical modifications to generate libraries of novel antimicrobial candidates. For instance, condensation of the hydrazide with various aldehydes can yield Schiff bases, a class of compounds known for their broad-spectrum biological activities.[17]

Building Block for Anticancer Agents

Numerous studies have highlighted the anticancer potential of benzohydrazide derivatives.[11][15][18] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. The structural features of this compound make it an attractive starting material for the synthesis of novel anticancer agents. The amino and hydroxyl groups can be functionalized to modulate the compound's solubility, lipophilicity, and interaction with biological targets.

Potential for Enzyme Inhibition

The hydrazide and hydrazine moieties are known to be effective inhibitors of various enzymes.[19][20][21] For example, some hydrazine derivatives have been shown to inhibit monoamine oxidase and GABA aminotransferase.[20][21] The structural similarity of this compound to known enzyme inhibitors suggests its potential as a lead compound for the development of novel enzyme-targeted therapeutics.

Experimental Protocol for a General Enzyme Inhibition Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, add the buffer, the target enzyme, and varying concentrations of the test compound.

-

Pre-incubate the enzyme with the compound for a specific period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[19][22][23]

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on its chemical structure, which includes a hydrazine moiety, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Hydrazine derivatives are often toxic and may be carcinogenic.[24]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of derivatives with promising antimicrobial, antifungal, and anticancer activities. While direct biological studies on this compound are currently limited, the extensive research on its derivatives strongly supports its utility as a foundational scaffold for the generation of novel therapeutic agents. Further investigation into the direct biological effects of this compound and the development of optimized synthetic protocols for its derivatives are warranted to fully exploit its therapeutic potential.

References

-

Chemsrc. (2025, August 25). 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9. Retrieved from [Link]

- Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

-

MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H9N3O2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. Retrieved from [Link]

-

European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

-

FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and FT Raman spectra of DMABHBH. Retrieved from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. Retrieved from [Link]

- Google Patents. (n.d.). US3065265A - Amino acid hydrazides.

-

World Journal of Pharmaceutical Research. (2024, November 18). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

-

Frontiers. (n.d.). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Retrieved from [Link]

-

PubMed. (2025, June 5). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Retrieved from [Link]

- Google Patents. (n.d.). EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Retrieved from [Link]

-

PubMed. (n.d.). Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine. Retrieved from [Link]

-

PubMed. (n.d.). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of aminopeptidases by N-aminoacyl-O-4-nitrobenzoyl hydroxamates. Retrieved from [Link]

-

ResearchGate. (2023, October 5). Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine. Retrieved from [Link]

-

PubMed. (n.d.). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. Retrieved from [Link]

-

ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

PubMed. (2021, December 6). Amino Acid Based Antimicrobial Agents - Synthesis and Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

- 1. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-4-hydroxybenzhydrazide, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9 | Chemsrc [chemsrc.com]

- 8. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 9. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR [m.chemicalbook.com]

- 10. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 13C NMR [m.chemicalbook.com]

- 11. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Amino-4-hydroxybenzoic acid(1571-72-8) IR Spectrum [chemicalbook.com]

- 13. Amino Acid Based Antimicrobial Agents - Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. data.epo.org [data.epo.org]

- 18. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 19. mdpi.com [mdpi.com]

- 20. Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Khan Academy [khanacademy.org]

- 23. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 3-Amino-4-hydroxybenzohydrazide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 3-Amino-4-hydroxybenzohydrazide, a crucial physicochemical parameter for its application in pharmaceutical research and development. This document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. For this compound, a compound of interest in medicinal chemistry, understanding its solubility profile is paramount. Solubility dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. This guide delves into the solubility characteristics of this compound, offering a blend of theoretical insights and practical methodologies to empower researchers in their drug development endeavors.

Physicochemical Properties of this compound

A molecule's structure is the blueprint for its physical properties. The solubility of this compound is intrinsically linked to its chemical architecture, which features a blend of hydrophilic and hydrophobic moieties.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| Melting Point | 208 °C (decomposes) | [2] |

| LogP (predicted) | -0.4221 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

The presence of amino (-NH₂), hydroxyl (-OH), and hydrazide (-CONHNH₂) groups imparts a significant degree of polarity to the molecule, suggesting a propensity for interaction with polar solvents. The predicted LogP value, a measure of lipophilicity, is negative, which further indicates a preference for hydrophilic environments.

Anticipated Solubility Profile in Various Solvents

Aqueous Solubility and the Influence of pH

The ionizable functional groups of this compound—the amino group (basic) and the phenolic hydroxyl group (weakly acidic)—mean that its aqueous solubility will be highly dependent on the pH of the medium.[3]

-

In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), increasing the molecule's overall polarity and likely enhancing its solubility in water.

-

In neutral solutions (pH ~7): The molecule will exist as a zwitterion, with both a protonated amino group and a deprotonated hydroxyl group. The net charge will be neutral, and solubility will be at its minimum.

-

In basic solutions (high pH): The phenolic hydroxyl group will be deprotonated (-O⁻), leading to an overall negative charge and an expected increase in aqueous solubility.

This pH-dependent behavior is a critical consideration for formulation development, particularly for oral dosage forms that will encounter the varying pH environments of the gastrointestinal tract.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino, hydroxyl, and hydrazide groups of the molecule. Therefore, good solubility is anticipated in these solvents. The related compound, 4-hydroxybenzohydrazide, is known to be soluble in ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate polar molecules. The parent compound, 3-amino-4-hydroxybenzoic acid, is highly soluble in DMSO (100 mg/mL).[5] It is therefore highly probable that this compound will also exhibit high solubility in DMSO and other similar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of this compound, it is expected to have very low solubility in nonpolar solvents.

The Rise of Green Solvents

In modern pharmaceutical development, the principles of green chemistry are increasingly important.[6] The selection of solvents should not only be based on their solvating power but also on their environmental impact and safety profile. For this compound, exploring solubility in greener alternatives such as ethanol, and potentially ionic liquids or deep eutectic solvents, is a worthwhile endeavor for sustainable process development.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is essential. The two most common methods employed in the pharmaceutical industry are the kinetic and thermodynamic solubility assays.

Thermodynamic Solubility: The Gold Standard

The shake-flask method is the benchmark for determining thermodynamic (or equilibrium) solubility.[8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a clear glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[8]

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][9]

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

-

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[10] It measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.

-

Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to each well.

-

-

Solubilization and Precipitation:

-

Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to each well while shaking to initiate the dissolution and subsequent precipitation process. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the aqueous solubility.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a shorter period than the thermodynamic assay, typically 1-2 hours.

-

-

Analysis:

-

Determine the amount of precipitated material using a plate reader-based method such as nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation using UV-Vis spectroscopy or LC-MS/MS.

-

Caption: Kinetic Solubility Workflow.

Data Interpretation and Application

The solubility data obtained from these experiments are invaluable for guiding the drug development process.

-

Lead Optimization: Poor solubility can be addressed through medicinal chemistry efforts to modify the molecule's structure.

-

Formulation Development: Understanding the solubility in different solvents and pH conditions allows for the rational design of formulations, such as amorphous solid dispersions or lipid-based formulations, to enhance bioavailability.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key component of the BCS, which helps to predict the in vivo performance of a drug.

Conclusion

While a comprehensive, publicly available solubility profile for this compound is currently lacking, this guide provides a robust framework for its determination and interpretation. By understanding its physicochemical properties and employing the detailed experimental protocols provided, researchers can generate the critical solubility data needed to advance their research and development efforts. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

References

-

Chemsrc. (n.d.). 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

-

Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic acid hydrazide. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2008). The effect of pH on sonochemical degradation of hydrazine. Retrieved from [Link]

-

University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Science.gov. (n.d.). ph-sensitive hydrazone bond. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]

-

ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved from [Link]

-

PubMed. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 4-Hydroxybenzhydrazide. Retrieved from [Link]

-

PubMed. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Retrieved from [Link]

-

PubMed. (2018). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. Retrieved from [Link]

-

ResearchGate. (2007). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Hydroxybenzohydrazide. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzohydrazide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-Amino-4-hydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its historical context, detailed synthesis protocols, characterization methodologies, and explore its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader history of hydrazides, a class of organic compounds that have been instrumental in the development of numerous pharmaceuticals. The first synthesis of simple hydrazides, namely formic and acetic acid hydrazides, was reported by Curtius in 1895.[1] Since then, the hydrazide functional group has been recognized as a key pharmacophore, contributing to a wide range of biological activities.

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its conceptualization and synthesis are a logical extension of the well-established chemistry of its parent molecules: 3-amino-4-hydroxybenzoic acid and hydrazine. The exploration of benzohydrazide derivatives has been a fertile ground for discovering new drugs, with research highlighting their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The unique arrangement of the amino, hydroxyl, and hydrazide functionalities on the benzene ring in this compound makes it a particularly attractive scaffold for generating chemical diversity and exploring structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | ChemScene[2] |

| Molecular Weight | 167.17 g/mol | ChemScene[2] |

| CAS Number | 7450-57-9 | Alfa Chemistry,[3] ChemScene[2] |

| Appearance | Off-white to light brown powder | Thermo Fisher Scientific |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 3-amino-4-hydroxybenzoic acid. This is then followed by the conversion of the carboxylic acid to the corresponding benzohydrazide.

Synthesis of 3-Amino-4-hydroxybenzoic Acid

A common and efficient method for the synthesis of 3-amino-4-hydroxybenzoic acid involves the nitration of a suitable precursor followed by reduction. A patented method outlines a high-yield, environmentally friendly process.[4]

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-4-hydroxybenzoic Acid

-

In a reaction vessel, 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at a temperature of 100-105°C.[4]

-

The reaction mixture is then cooled, neutralized, and filtered to yield 3-nitro-4-hydroxybenzoic acid.[4]

Step 2: Reduction to 3-Amino-4-hydroxybenzoic Acid

-

The 3-nitro-4-hydroxybenzoic acid is dissolved in water at room temperature.[4]

-

The mixture is adjusted with an inorganic base solution, and a catalyst (e.g., Pd/C) is added.[4]

-

A pressurized reduction reaction is carried out at 95-100°C.[4]

-

The resulting material is cooled, filtered, acidified, decolored, and subjected to further purification steps to obtain 3-amino-4-hydroxybenzoic acid.[4]

Synthesis of this compound

The conversion of 3-amino-4-hydroxybenzoic acid to this compound is typically achieved through an esterification step followed by hydrazinolysis.

Experimental Protocol:

Step 1: Esterification of 3-Amino-4-hydroxybenzoic Acid

-

3-amino-4-hydroxybenzoic acid is esterified, for example, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form methyl 3-amino-4-hydroxybenzoate.

Step 2: Hydrazinolysis of the Ester

-

The methyl 3-amino-4-hydroxybenzoate is then reacted with hydrazine hydrate.

-

The reaction is typically carried out in a suitable solvent like ethanol and heated under reflux.

-

Upon cooling, the this compound product precipitates and can be collected by filtration.

Causality Behind Experimental Choices:

-

The initial nitration and reduction sequence is a classic and reliable method for introducing an amino group ortho to a hydroxyl group on a benzene ring.

-

The use of a palladium on carbon (Pd/C) catalyst in the reduction step is favored for its high efficiency and selectivity in reducing nitro groups without affecting other functional groups.

-

The conversion to a methyl ester in the second stage is a common strategy to activate the carboxylic acid for nucleophilic attack by hydrazine. Direct reaction of the carboxylic acid with hydrazine often requires harsher conditions and can lead to side products.

-

Hydrazine hydrate is a readily available and effective reagent for converting esters to hydrazides.

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Characterization

The structural confirmation of synthesized this compound is crucial and is typically achieved using a combination of spectroscopic techniques.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

Amine (-NH₂) and Hydroxyl (-OH) Protons: Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O.

-

Hydrazide (-CONHNH₂) Protons: Signals for the -NH and -NH₂ protons of the hydrazide group, which will also appear as broad singlets and are exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.

-

Aromatic Carbons: A set of signals in the aromatic region (approximately 110-160 ppm), with carbons attached to heteroatoms (O and N) appearing at the lower field end of this range.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and hydrazide N-H bonds.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.

-

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (167.17 g/mol ).

Potential Applications in Drug Development

The structural features of this compound make it a promising scaffold for the development of new therapeutic agents. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the hydrazide moiety—allows for a wide range of chemical modifications to generate libraries of derivatives for biological screening.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Benzohydrazide derivatives have a well-documented history of antimicrobial activity. The core structure can be modified to target specific enzymes or cellular processes in bacteria and fungi.

-

Anticancer Agents: The aromatic core and the hydrogen-bonding capabilities of the functional groups suggest that derivatives could be designed to interact with biological targets implicated in cancer, such as kinases or other enzymes.

-

Anticonvulsant and Anti-inflammatory Drugs: The hydrazide-hydrazone scaffold is present in a number of compounds with anticonvulsant and anti-inflammatory properties.

Diagram of Potential Derivatization:

Caption: Potential sites for chemical modification of this compound.

Conclusion

This compound is a versatile molecule with a rich chemical heritage. While its specific discovery is not well-documented, its synthesis is achievable through established chemical transformations. Its unique combination of functional groups provides a valuable platform for the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to understand the synthesis, characterization, and potential of this intriguing molecule in the ongoing quest for new and effective drugs. Further exploration of its biological activities and the development of its derivatives are warranted to fully unlock its therapeutic potential.

References

-

Mali, A. R., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7273. [Link]

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

The 3-Amino-4-hydroxybenzohydrazide Scaffold: A Versatile Core for the Development of Potent Biological Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 3-Amino-4-hydroxybenzohydrazide moiety represents a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse array of biologically active compounds. While the core structure itself is primarily a synthetic intermediate, its true potential is unlocked through derivatization, particularly at the hydrazide functional group. This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the demonstrated biological activities of molecules derived from this versatile scaffold. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties exhibited by its derivatives, supported by quantitative data and mechanistic insights. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, aiming to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount. The this compound structure offers a unique combination of features that make it an attractive starting point for combinatorial chemistry and lead optimization. Its aromatic ring, substituted with both an amino and a hydroxyl group, provides opportunities for hydrogen bonding and other interactions with biological targets. The hydrazide functional group is particularly noteworthy, as it can be readily reacted with a wide range of aldehydes and ketones to form hydrazone linkages (>C=N-NH-C=O). This synthetic accessibility allows for the systematic modification of the molecule's steric and electronic properties to enhance potency and selectivity.

Derivatives of this scaffold, especially the corresponding hydrazones, have demonstrated a broad spectrum of pharmacological activities. This guide will focus on three key areas where these compounds have shown significant promise: oncology, infectious diseases, and inflammatory conditions.

Synthesis and Characterization of the Core Scaffold and Its Derivatives

The journey to potent therapeutic agents begins with robust and reproducible synthetic chemistry. The this compound scaffold is typically prepared from its corresponding carboxylic acid precursor, 3-amino-4-hydroxybenzoic acid.

Synthesis of 3-Amino-4-hydroxybenzoic Acid

A common route to 3-amino-4-hydroxybenzoic acid involves a multi-step process starting from p-halobenzoic acid.[1] This process includes nitration, nucleophilic substitution of the halogen with a hydroxyl group, and subsequent reduction of the nitro group to an amine.[1][2][3]

A more direct and efficient method involves the reduction of 4-hydroxy-3-nitrobenzoic acid.[4]

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic Acid from 4-Hydroxy-3-nitrobenzoic Acid[4]

Causality: This protocol utilizes a strong reducing agent, Tin(II) chloride, in an acidic medium (hydrochloric acid) to efficiently reduce the nitro group of the starting material to an amine without affecting the carboxylic acid or hydroxyl groups. The acidic conditions are crucial for the activity of the reducing agent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-3-nitrobenzoic acid (1.0 eq) in a solution of Tin(II) chloride (approx. 2.0 eq) and concentrated hydrochloric acid at 0°C.

-

Reduction: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add water. Adjust the pH to approximately 1 with a 2N sodium hydroxide solution to precipitate the product.

-

Purification: Collect the precipitate by filtration and wash thoroughly with distilled water. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield 3-amino-4-hydroxybenzoic acid as a solid.

Synthesis of this compound

The conversion of the carboxylic acid to the hydrazide is a standard and well-established transformation in organic synthesis.

Experimental Protocol: General Procedure for Benzohydrazide Synthesis[5]

Causality: This two-step process first converts the carboxylic acid to a more reactive intermediate, the methyl ester, which can then readily react with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the stable benzohydrazide.

-

Esterification: Dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.

-

Neutralization and Extraction: Cool the reaction mixture, and neutralize it with a saturated solution of sodium bicarbonate. Extract the methyl ester with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the obtained methyl 3-amino-4-hydroxybenzoate (1.0 eq) in ethanol, and add hydrazine hydrate (1.2-1.5 eq).

-

Product Formation: Reflux the mixture for 2-4 hours. Upon cooling, the this compound will precipitate out of the solution.

-

Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure benzohydrazide.

Synthesis of Hydrazone Derivatives

The hydrazide is a versatile intermediate for creating a library of hydrazone derivatives.

Caption: General synthesis workflow for biologically active hydrazone derivatives.

Experimental Protocol: Synthesis of Hydrazone Derivatives

Causality: This is a condensation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the stable C=N double bond of the hydrazone. A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0 eq) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature or in an ice bath. The hydrazone product will often precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Anticancer Activities

Derivatives of the this compound scaffold have shown significant potential as anticancer agents. The ability to easily generate a wide range of hydrazones allows for the fine-tuning of their cytotoxic and antiproliferative properties against various cancer cell lines.

One key mechanism of action for some derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms like CA IX and XII.[5][6] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Benzenesulfonamide Derivative | U-87 (Glioblastoma) | >100 | [7] |

| Benzenesulfonamide Derivative | MDA-MB-231 (Breast Cancer) | 20-100 (variable) | [7] |

| Benzohydrazide-Dihydropyrazole | A549 (Lung Cancer) | 0.46 | [8] |

| Benzohydrazide-Dihydropyrazole | MCF-7 (Breast Cancer) | 0.29 | [8] |

| Benzohydrazide-Dihydropyrazole | HeLa (Cervical Cancer) | 0.15 | [8] |

| Benzopyrane Derivative | HCT116 (Colon Cancer) | 0.82 | [9] |

Mechanism of Action: Carbonic Anhydrase Inhibition

Tumor cells often exhibit a hypoxic (low oxygen) microenvironment, leading to anaerobic glycolysis and the production of lactic acid. This results in an acidic extracellular pH, which promotes tumor invasion and metastasis. Carbonic anhydrases, particularly the membrane-bound CA IX and XII, are overexpressed in many tumors and help maintain a neutral intracellular pH by converting CO₂ and water to bicarbonate and protons, effectively exporting acid from the cell.

Derivatives of the this compound scaffold, especially those incorporating a sulfonamide group, can act as potent inhibitors of these CAs.[5][6] By binding to the zinc ion in the active site of the enzyme, they block its catalytic activity. This leads to an accumulation of acid within the cancer cells, disrupting their metabolism and ultimately leading to apoptosis.

Caption: Inhibition of Carbonic Anhydrase IX by scaffold derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity[8][10]

Causality: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activities

The emergence of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. Hydrazone derivatives of the this compound scaffold have exhibited promising activity against a range of bacteria and fungi.[10]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone Derivative | S. aureus | 6.25 | [11] |

| Hydrazone Derivative | E. coli | 12.5 | [11] |

| Hydrazone Derivative | K. pneumoniae (MDR) | 12.5 | [11] |

| Hydrazone Derivative | C. auris | 0.5 - 64 | [10] |

| Pyrazole-Carbohydrazide | S. aureus | 0.15 (IC₅₀ for DNA gyrase) | [12] |

| Pyrazole-Carbohydrazide | B. subtilis | 0.25 (IC₅₀ for DNA gyrase) | [12] |

Mechanism of Action: DNA Gyrase Inhibition

A key target for antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[13] This enzyme introduces negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during replication. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

Certain hydrazone derivatives are believed to exert their antibacterial effect by inhibiting DNA gyrase.[11][12] They can bind to the enzyme, often at the ATP-binding site on the GyrB subunit, preventing the conformational changes necessary for its function. This inhibition leads to a cessation of DNA replication and ultimately bacterial cell death. The absence of a homologous enzyme in humans makes DNA gyrase an excellent and selective target for antibacterial drugs.

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method determines the minimum inhibitory concentration (MIC) of a compound by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth, providing a quantitative measure of the compound's potency.

-

Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The concentration range can be, for example, from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-